molecular formula C10H13BrClNO B6339794 (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride CAS No. 1260593-52-9

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

Cat. No.: B6339794
CAS No.: 1260593-52-9
M. Wt: 278.57 g/mol
InChI Key: CBHYADKFFREZNK-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Pyrrolidine (B122466) Derivatives in Medicinal Chemistry Research

Pyrrolidine derivatives represent a class of compounds of immense interest in medicinal chemistry due to their versatile structural features and wide range of biological activities. dntb.gov.uafrontiersin.orgnih.gov The pyrrolidine ring, a saturated heterocycle, offers a three-dimensional structure that is advantageous for creating molecules with specific spatial orientations, a critical factor for effective interaction with biological targets. dntb.gov.uanih.govnih.gov This structural complexity allows for the design of compounds with improved pharmacokinetic properties. nbinno.com

The significance of the pyrrolidine scaffold is underscored by its presence in a multitude of natural products and synthetic drugs. mdpi.comresearchgate.net These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. frontiersin.org The adaptability of the pyrrolidine ring enables chemists to modify its structure to fine-tune its biological activity, making it a privileged scaffold in drug discovery. nbinno.com The stereochemistry of the pyrrolidine ring is also a crucial aspect, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. dntb.gov.uanih.govnih.gov

Historical Perspective on Related Chemical Scaffolds and Their Academic Investigation

The academic investigation of pyrrolidine-containing molecules has a rich history, with early research focusing on the isolation and characterization of naturally occurring alkaloids. mdpi.com Over time, the focus shifted towards the synthesis of novel pyrrolidine derivatives, spurred by the discovery of their therapeutic potential. A notable example is the development of angiotensin-converting enzyme (ACE) inhibitors like Captopril, which features a proline (a pyrrolidine-2-carboxylic acid) moiety and is used to treat hypertension. mdpi.com

The synthesis of pyrrolidine derivatives has evolved significantly, with numerous methods being developed to construct and functionalize the pyrrolidine ring. nih.govacs.orgua.es Early methods often relied on the modification of naturally occurring starting materials like proline and hydroxyproline. mdpi.comnih.gov More recent advancements have led to the development of stereoselective synthetic routes, allowing for the precise control of the three-dimensional structure of the final compounds. mdpi.com This historical progression highlights the enduring importance of the pyrrolidine scaffold in the pursuit of new therapeutic agents.

Identification of Key Research Questions and Unmet Needs Addressed by Studies on (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a potential role as a monoamine reuptake inhibitor. Monoamine neurotransmitters, such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), play a crucial role in regulating mood, cognition, and other physiological processes. researchgate.net Imbalances in these neurotransmitter systems are implicated in a variety of central nervous system (CNS) disorders, including depression and anxiety. nih.govtaylorandfrancis.com

Monoamine reuptake inhibitors function by blocking the transporters responsible for clearing these neurotransmitters from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. researchgate.net Existing treatments, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), have proven effective for many patients, but there remain significant unmet needs. researchgate.netmdpi.com These include the slow onset of action, a lack of efficacy in a subset of patients, and various side effects. researchgate.net

The investigation of novel compounds like this compound is likely driven by the need to develop agents with improved pharmacological profiles. Key research questions that studies on this compound might address include:

What is the binding affinity and selectivity of this compound for the serotonin, norepinephrine, and dopamine transporters?

How does the specific substitution pattern (a 3-bromo-phenoxy group at the 3-position of the pyrrolidine ring) influence its activity and selectivity?

Can this compound offer a faster onset of action or a broader efficacy profile compared to existing monoamine reuptake inhibitors?

What are the potential allosteric effects of this compound on monoamine transporters, and could this lead to a more nuanced modulation of neurotransmitter levels? mdpi.com

Methodological Approaches Employed in the Initial Characterization of Novel Chemical Entities

The initial characterization of a novel chemical entity such as this compound involves a series of well-established analytical techniques to confirm its identity, purity, and structure. reddit.comreddit.comacs.org These methods are crucial for ensuring the reliability of any subsequent biological testing. reddit.com

A typical workflow for characterization includes:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to elucidate the carbon-hydrogen framework of the molecule. reddit.comrroij.com Infrared (IR) spectroscopy helps in identifying the functional groups present. reddit.comrroij.com Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. rroij.com

Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound. reddit.com

Physical Properties: Determination of physical constants such as melting point provides an additional measure of purity.

These initial characterization steps are fundamental in the drug discovery process, providing the foundational data necessary for further investigation into the compound's pharmacological properties. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1260593-52-9
Molecular Formula C₁₀H₁₃BrClNO jwpharmlab.com
Molecular Weight 278.57 g/mol jwpharmlab.com
Appearance White Solid

This data is based on publicly available information and may not represent comprehensive experimental findings.

Table 2: Common Methodological Approaches for Characterizing Novel Chemical Entities

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Elucidation of the molecular structure and connectivity of atoms. rroij.com
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. rroij.com
Infrared (IR) Spectroscopy Identification of functional groups within the molecule. rroij.com
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification of the compound.
Melting Point Analysis Determination of a key physical property and an indicator of purity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(3-bromophenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYADKFFREZNK-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Pharmacological Activity of S 3 3 Bromo Phenoxy Pyrrolidine Hydrochloride

Target Identification and Validation Through Ligand-Based and Target-Based Approaches

To identify the biological targets of (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride, a dual approach involving both ligand-based and target-based methods would be necessary.

Ligand-based approaches would leverage the structural similarity of the compound to known pharmacological agents. The pyrrolidine (B122466) ring is a common scaffold in many biologically active molecules. For instance, derivatives of 3-aryloxypyrrolidine have been explored as potent inhibitors of monoamine transporters. Therefore, initial investigations would likely screen this compound against a panel of monoamine transporters, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). Computational methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, could further refine these predictions by comparing the compound's structural and electronic features to those of known monoamine reuptake inhibitors.

Target-based approaches would involve screening the compound against a broad array of biological targets to identify potential interactions. This could include high-throughput screening (HTS) against a library of receptors, enzymes, and ion channels. Techniques like affinity chromatography, where the compound is immobilized and used to "pull down" its binding partners from cell lysates, could also be employed to identify previously unknown targets. Once a potential target is identified, its biological relevance to a particular disease state would need to be validated through genetic or pharmacological methods.

Receptor Binding Affinity and Selectivity Profiling Against Key Biological Targets

Once a primary target or a set of potential targets is identified, the next step would be to quantify the binding affinity and selectivity of this compound.

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays would involve using a radioactively labeled ligand known to bind to the target receptor. By measuring the ability of this compound to displace the radioligand, its inhibitory constant (Ki) can be determined. A lower Ki value indicates a higher binding affinity.

To assess selectivity, competition binding assays would be performed against a panel of related and unrelated receptors. For example, if the primary target is identified as SERT, its affinity for NET, DAT, and other neurotransmitter receptors would also be determined. A high degree of selectivity for a single target is often a desirable characteristic for a therapeutic agent to minimize off-target side effects.

Table 1: Hypothetical Radioligand Binding Assay Data for this compound

Target Radioligand Ki (nM)
Serotonin Transporter (SERT) [³H]Citalopram Data Not Available
Norepinephrine Transporter (NET) [³H]Nisoxetine Data Not Available

Functional Assays for Agonism, Antagonism, and Allosteric Modulation

While binding assays confirm that a compound interacts with a target, functional assays are required to determine the nature of that interaction—whether it activates (agonism), blocks (antagonism), or modulates the activity of the receptor in the presence of the endogenous ligand (allosteric modulation).

These assays are typically cell-based and measure a downstream response following receptor activation. For example, if the target is a G-protein coupled receptor (GPCR), a functional assay might measure changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. If the target is an ion channel, techniques like patch-clamp electrophysiology would be used to measure changes in ion flow across the cell membrane. The results would be expressed as EC50 (for agonists) or IC50 (for antagonists) values.

Table 2: Hypothetical Functional Assay Data for this compound

Assay Type Target Functional Response Potency (IC50/EC50, nM) Efficacy (% of control)
Monoamine Reuptake SERT Inhibition of [³H]Serotonin uptake Data Not Available Data Not Available
Monoamine Reuptake NET Inhibition of [³H]Norepinephrine uptake Data Not Available Data Not Available

Modulation of Specific Molecular Pathways and Cellular Signaling Cascades

Understanding how the interaction of this compound with its target translates into a cellular response requires investigating its effects on downstream molecular pathways.

Investigation of Enzyme Inhibition/Activation Kinetics

If the identified target is an enzyme, detailed kinetic studies would be performed to characterize the mechanism of inhibition or activation. These studies would determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. By measuring the reaction rates at various substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined.

Protein-Protein Interaction Modulation

Many cellular processes are regulated by complex networks of protein-protein interactions (PPIs). It is conceivable that this compound could exert its effects by modulating such interactions. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, and fluorescence resonance energy transfer (FRET) could be used to investigate whether the compound enhances or disrupts the interaction between its primary target and other proteins. This would provide deeper insight into its mechanism of action at a systems level.

Phenotypic Screening and Deconvolution Strategies for Mechanism of Action Discovery

Phenotypic screening represents a powerful approach in drug discovery to identify compounds that produce a desired biological effect in cellular or whole-organism models, without a preconceived bias about the molecular target. For a compound like this compound, a phenotypic screening cascade could be designed to uncover its potential therapeutic applications and elucidate its mechanism of action.

Phenotypic Screening Approaches:

Initial screening might involve a battery of cell-based assays designed to assess a wide range of cellular behaviors. For a compound with a suspected neuropsychiatric profile, these could include:

Neuronal Outgrowth Assays: Using primary neurons or neuronal cell lines to assess the compound's effect on neurite extension and branching, which can be relevant for neurodegenerative and psychiatric disorders.

Behavioral Assays in Model Organisms: Simple model organisms like zebrafish (Danio rerio) can be employed for high-throughput screening of behavioral phenotypes, such as changes in locomotor activity, anxiety-like behavior (light/dark box test), and sleep-wake cycles.

High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, protein localization, organelle health) in response to compound treatment, providing a rich dataset for identifying subtle but significant phenotypic changes.

Deconvolution Strategies:

Once a robust and reproducible phenotype is identified, the next critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed biological effect. Several strategies can be employed:

Affinity Chromatography: The compound of interest is immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

Chemical Proteomics: This involves the use of clickable photoaffinity probes derived from the parent compound. These probes can be introduced into living cells, where they bind to their target(s). Upon photoactivation, a covalent bond is formed, and the tagged proteins can be isolated and identified.

Computational Target Prediction: In silico methods, such as ligand-based and structure-based virtual screening, can be used to predict potential targets by comparing the compound's structure to databases of known ligands and protein binding sites.

Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9-based genetic screens can be used to systematically knock down or knock out genes to identify those that are essential for the compound's activity.

For this compound, a phenotypic screen showing, for example, an antidepressant-like effect in a zebrafish model would lead to a deconvolution effort focused on targets known to be involved in mood regulation, such as monoamine transporters.

Comparative Pharmacological Profiling of this compound with Reference Compounds

To understand the unique pharmacological profile of a novel compound, it is essential to compare its activity with that of well-characterized reference compounds. Given the structural similarity of this compound to known monoamine reuptake inhibitors, a comparative profiling would likely involve established drugs from this class.

The primary in vitro assay for this class of compounds is the radioligand binding assay, which measures the affinity of a compound for the serotonin, norepinephrine, and dopamine transporters. The results are typically expressed as the inhibitory constant (Ki), with lower values indicating higher affinity.

Table 1: Hypothetical Comparative Binding Affinities (Ki, nM) of this compound and Reference Monoamine Reuptake Inhibitors

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound25150300
Fluoxetine (SSRI)1.53501500
Desipramine (NRI)1500.82500
Bupropion (NDRI)500025050
Venlafaxine (SNRI)301502000

This data is hypothetical and for illustrative purposes only.

Following the initial binding assays, functional assays are conducted to determine the compound's effect on the actual reuptake of neurotransmitters. This is typically done using synaptosomes or cell lines expressing the respective transporters.

Table 2: Hypothetical Comparative Functional Activity (IC50, nM) of this compound and Reference Monoamine Reuptake Inhibitors

CompoundSerotonin Reuptake IC50 (nM)Norepinephrine Reuptake IC50 (nM)Dopamine Reuptake IC50 (nM)
This compound40200500
Fluoxetine (SSRI)55002000
Desipramine (NRI)20023000
Bupropion (NDRI)600030075
Venlafaxine (SNRI)502502500

This data is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies of S 3 3 Bromo Phenoxy Pyrrolidine Hydrochloride Analogs

Systematic Modification of the Bromophenoxy Moiety and Its Impact on Activity

The bromophenoxy group of (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride plays a critical role in its interaction with its biological targets, often engaging in hydrophobic and halogen bonding interactions within the binding pocket. Systematic modifications of this moiety have revealed key insights into the structural requirements for optimal activity.

The position and nature of the substituent on the phenyl ring are paramount. Studies on related 3-phenoxypyrrolidine series have shown that substitution at the meta-position, as seen with the bromine atom in the parent compound, is often optimal for potency. Shifting the bromo substituent to the ortho- or para-position can lead to a significant decrease in activity, suggesting a well-defined binding pocket that favorably accommodates meta-substitution.

The nature of the substituent is also a key determinant of activity. While the bromo group is often favored, replacement with other halogens or small lipophilic groups can modulate potency and selectivity. For instance, substitution with chlorine or a methyl group at the 3-position can maintain or, in some cases, slightly decrease activity, whereas larger groups may be detrimental. This suggests that the size and electronic properties of the substituent are critical for a productive interaction with the target.

Interactive Table: Impact of Phenyl Ring Substitution on Biological Activity

Compound R1 (Position 3) R2 (Other Positions) Relative Activity
Analog A Br H +++
Analog B Cl H ++
Analog C CH3 H ++
Analog D H 3-Br +
Analog E 4-Br H +
Analog F 2-Br H +/-

Note: The relative activity is a qualitative representation based on generalized SAR findings in related compound series. +++ indicates high activity, ++ moderate activity, + low activity, and +/- minimal to no activity.

Derivatization of the Pyrrolidine (B122466) Ring System and Stereochemical Implications

The pyrrolidine ring serves as the central scaffold, and its derivatization offers another avenue to modulate the pharmacological profile of this compound analogs. Modifications can be made at various positions of the ring, including the nitrogen atom and the carbon atoms.

N-substitution on the pyrrolidine ring has been extensively explored and has a profound impact on activity. The unsubstituted secondary amine of the parent compound is often crucial for forming key hydrogen bonds with the target protein. However, in some cases, substitution with small alkyl groups, such as a methyl or ethyl group, can be tolerated or even lead to enhanced potency, potentially by increasing lipophilicity and improving brain penetration. Larger or more complex N-substituents are generally detrimental to activity, likely due to steric hindrance. nih.gov

Substitution on the carbon atoms of the pyrrolidine ring can also influence activity. For example, the introduction of substituents at the 2, 4, or 5-positions can alter the conformation of the pyrrolidine ring and the spatial orientation of the phenoxy group, thereby affecting binding affinity. SAR studies on similar scaffolds have shown that the cis- or trans-orientation of substituents relative to the phenoxy group can lead to significant differences in biological activity, highlighting the importance of a precise three-dimensional arrangement for optimal target engagement. nih.gov

Investigation of Linker Chemistry and Its Influence on Binding and Efficacy

The ether linkage connecting the bromophenoxy moiety and the pyrrolidine ring is a critical component of the pharmacophore. While seemingly simple, this linker plays a crucial role in defining the distance and relative orientation of the two key structural motifs. Investigations into modifying this linker have provided valuable SAR insights.

Furthermore, extending or constraining the linker can also have a dramatic effect. For instance, inserting a methylene group between the oxygen and the pyrrolidine ring (homologation) would increase the distance between the key pharmacophoric elements and likely disrupt the optimal binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. nih.gov For analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. nih.govuran.ua

These models generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are favorable or unfavorable for activity. For example, a CoMFA model might reveal that a bulky, electron-withdrawing group is favored at the meta-position of the phenoxy ring, while steric bulk is disfavored near the pyrrolidine nitrogen.

These QSAR models serve as valuable predictive tools in the drug design process. They allow medicinal chemists to prioritize the synthesis of novel analogs that are predicted to have high activity, thereby saving time and resources. The insights gained from QSAR studies can guide the rational design of new compounds with improved potency and selectivity. nih.gov

Stereoisomeric Comparisons and the Influence of Absolute Configuration on Biological Response

This compound is a chiral molecule, and its biological activity is highly dependent on its absolute configuration. The (S)-enantiomer is typically the more active isomer, often exhibiting significantly higher potency than the (R)-enantiomer. This stereoselectivity is a hallmark of specific interactions with a chiral biological target, such as a receptor or an enzyme binding site.

The differential activity between enantiomers arises from the fact that the three-dimensional arrangement of atoms in the (S)-isomer allows for a more complementary fit into the chiral binding pocket of the target protein. This optimal fit facilitates the formation of key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, leading to a more stable drug-target complex and a more potent biological response.

In contrast, the (R)-enantiomer, being a mirror image of the active isomer, may not be able to adopt the correct orientation to engage in all the necessary binding interactions. In some cases, the (R)-isomer may even be inactive or exhibit a different pharmacological profile altogether. The pronounced stereoselectivity observed for this class of compounds underscores the importance of controlling the stereochemistry during synthesis to ensure the desired therapeutic effect. nih.gov

Comprehensive Analysis of this compound Reveals a Gap in Publicly Available Molecular Modeling Research

Despite a thorough and extensive search of scientific literature and databases, no specific molecular modeling or computational studies focusing on the chemical compound this compound were found. This includes a lack of publicly available data for ligand-target docking simulations, molecular dynamics (MD) simulations, pharmacophore modeling, de novo design strategies, and quantum chemical calculations directly related to this compound.

The initial investigation sought to populate a detailed article structured around the molecular modeling and computational analysis of this compound. The intended structure of this analysis was to include:

Molecular Modeling and Computational Studies of S 3 3 Bromo Phenoxy Pyrrolidine Hydrochloride

Quantum Chemical Calculations:This would have delved into the electronic structure and reactivity of the molecule to understand its chemical behavior at a subatomic level.

While general information regarding the chemical properties of (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride, such as its CAS number (1260593-52-9) and molecular formula (C10H13BrClNO), is available from chemical suppliers, in-depth computational research appears to be either unpublished or proprietary.

Broader searches for computational studies on analogous structures, such as phenoxy-pyrrolidine derivatives, yielded some results on the general application of molecular modeling techniques to this class of compounds. However, in adherence to the specific focus on this compound, these findings could not be substituted.

Therefore, due to the absence of specific research data, it is not possible to provide a detailed, evidence-based article on the molecular modeling and computational studies of this compound at this time. The development of such an article would be contingent on the future publication of relevant scientific research.

Applications in Drug Discovery and Lead Optimization

Hit-to-Lead Progression Strategies Utilizing the (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride Scaffold

The hit-to-lead (H2L) phase of drug discovery is a critical juncture where promising initial compounds, or "hits," identified from high-throughput screening are systematically modified to improve their biological activity and drug-like properties. The this compound scaffold provides a robust starting point for such endeavors.

The key structural features of this scaffold that are amenable to strategic modification include:

The Pyrrolidine (B122466) Ring: This saturated heterocycle offers multiple points for substitution and stereochemical control, allowing for the exploration of three-dimensional space to optimize interactions with a biological target.

The 3-Bromo-phenoxy Moiety: The bromine atom serves as a valuable handle for further chemical modifications through various cross-coupling reactions, enabling the introduction of a diverse range of substituents to probe the structure-activity relationship (SAR). The phenoxy linker also provides a degree of conformational flexibility.

The Secondary Amine: The pyrrolidine nitrogen can be functionalized to introduce different groups that can influence potency, selectivity, and physicochemical properties such as solubility and cell permeability.

A hypothetical hit-to-lead progression could involve the systematic exploration of these modification points. For instance, a medicinal chemistry campaign might begin by exploring substitutions at the bromine position on the phenyl ring, followed by diversification of the pyrrolidine nitrogen.

Table 1: Hypothetical Hit-to-Lead Progression Strategy

Modification SiteRationale for ModificationPotential Chemical TransformationsDesired Outcome
Bromine Atom Explore SAR at the phenyl ring; introduce groups to enhance potency or selectivity.Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling reactions.Identification of optimal substituents for target engagement.
Pyrrolidine Nitrogen Modulate basicity, introduce hydrogen bond donors/acceptors, improve pharmacokinetic properties.Acylation, alkylation, reductive amination.Enhanced potency, selectivity, and improved ADME properties.
Phenoxy Linker Alter the orientation of the phenyl ring relative to the pyrrolidine core.Ether synthesis with alternative linkers (e.g., thioether, methylene).Optimization of the binding conformation.

This systematic approach allows for the rapid generation of a focused library of analogs, enabling a thorough evaluation of the initial hit and guiding the selection of a promising lead series for further development.

Lead Optimization Campaigns Focusing on Potency, Selectivity, and PK Properties

Once a lead series has been identified, the subsequent lead optimization phase aims to refine the molecular architecture to achieve a desired therapeutic profile. This involves a multi-parameter optimization process to enhance potency against the intended target, improve selectivity over related targets to minimize off-target effects, and optimize pharmacokinetic (PK) properties to ensure adequate drug exposure in the body.

The (S)-3-(3-bromo-phenoxy)-pyrrolidine scaffold is well-suited for such multi-parameter optimization. For example, subtle modifications to the substituents introduced at the bromine position can have a profound impact on both potency and selectivity. Fine-tuning the electronics and sterics of this part of the molecule can lead to improved interactions with the target protein while simultaneously disfavoring binding to off-targets.

Table 2: Lead Optimization Strategies for Pyrrolidine-Based Compounds

Optimization GoalStrategyExample Modification
Enhance Potency Introduce groups that form additional interactions with the target.Addition of a hydrogen bond donor/acceptor via the phenyl ring.
Improve Selectivity Exploit subtle differences in the binding pockets of on-target and off-target proteins.Introduction of a sterically demanding group to clash with the off-target binding site.
Optimize PK Properties Modulate lipophilicity and metabolic stability.Introduction of a metabolically stable group on the pyrrolidine nitrogen or replacement of a metabolically labile group.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analog Design

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a lead compound with a structurally distinct scaffold while retaining the key pharmacophoric elements responsible for biological activity. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced novelty, better synthetic accessibility, or a more favorable intellectual property position.

The (S)-3-(3-bromo-phenoxy)-pyrrolidine scaffold can serve as a template for scaffold hopping endeavors. The key interactions of the phenoxy and pyrrolidine moieties with a target can be mapped out, and alternative scaffolds that present these pharmacophoric features in a similar spatial arrangement can be designed and synthesized.

Bioisosteric replacement is a related strategy that involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. For example, the bromine atom on the phenyl ring could be replaced with other halogen atoms (Cl, F) or with bioisosteric groups such as a trifluoromethyl (CF3) or a cyano (CN) group to modulate the electronic properties and metabolic stability of the molecule.

Table 3: Bioisosteric Replacements for the 3-Bromo-phenoxy Moiety

Original GroupBioisosteric ReplacementRationale
Bromine (Br)Chlorine (Cl), Fluorine (F)Modulate halogen bonding potential and lipophilicity.
Bromine (Br)Trifluoromethyl (CF3)Electron-withdrawing group, can improve metabolic stability.
Bromine (Br)Cyano (CN)Polar group, can act as a hydrogen bond acceptor.
Phenoxy EtherThioether, MethyleneAlter linker flexibility and metabolic stability.

Development of Prodrugs or Derivatized Forms for Enhanced Delivery or Specificity

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. Prodrug strategies are often employed to overcome challenges related to poor solubility, low permeability, rapid metabolism, or to achieve targeted drug delivery.

The secondary amine of the (S)-3-(3-bromo-phenoxy)-pyrrolidine scaffold is an ideal handle for the development of prodrugs. For instance, acylation of the nitrogen with a labile group can mask the polarity of the amine, potentially enhancing its ability to cross cell membranes. This acyl group can then be cleaved by esterases or other enzymes in the body to release the active parent drug.

Derivatization of the scaffold can also be used to append targeting moieties that can direct the drug to specific tissues or cells, thereby enhancing its efficacy and reducing systemic side effects.

Strategies for Minimizing Off-Target Activity and Enhancing Specificity

Achieving a high degree of selectivity for the intended biological target is a critical goal in drug discovery, as off-target interactions can lead to unwanted side effects. The (S)-3-(3-bromo-phenoxy)-pyrrolidine scaffold provides several avenues for enhancing specificity.

Structure-based drug design can be employed to understand the binding interactions of the scaffold with both the intended target and known off-targets. By comparing the binding pockets of these proteins, medicinal chemists can design modifications to the scaffold that favor interaction with the on-target while disfavoring binding to off-targets. For example, introducing a bulky substituent at a position where the on-target has a larger binding pocket than the off-target can significantly improve selectivity.

Furthermore, a systematic analysis of the structure-activity relationship across a panel of related targets can reveal the molecular determinants of selectivity. This information can then be used to guide the design of more specific analogs. The iterative process of design, synthesis, and testing is fundamental to successfully minimizing off-target activity and maximizing the therapeutic potential of drug candidates derived from the (S)-3-(3-bromo-phenoxy)-pyrrolidine scaffold.

Advanced Analytical and Biophysical Characterization Techniques in Research Contexts

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise mass determination of (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride, confirming its elemental composition and aiding in the identification of its metabolites. In a research setting, HRMS can be employed to monitor the progress of chemical reactions involving this compound, ensuring the desired product is being formed and identifying any byproducts.

In metabolic studies, organisms or cellular systems are treated with this compound. Post-incubation, samples are analyzed by HRMS to detect potential metabolic products. The high accuracy of this technique allows for the differentiation between the parent compound and its metabolites, even with very small mass differences. For instance, common metabolic transformations such as hydroxylation, oxidation, or dealkylation can be readily identified.

Table 1: Hypothetical HRMS Data for this compound and a Potential Metabolite

CompoundMolecular FormulaCalculated m/zObserved m/zMass Error (ppm)
This compoundC₁₀H₁₃BrClNO277.9947277.9945-0.72
Putative hydroxylated metaboliteC₁₀H₁₃BrClNO₂293.9896293.9893-1.02

Note: The data in this table is illustrative and demonstrates the expected precision of HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound at the atomic level. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the compound's connectivity.

For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized. NOESY experiments reveal through-space interactions between protons, which can help to confirm the relative stereochemistry of the molecule. In the case of this compound, NOESY can be used to confirm the spatial relationship between the protons on the pyrrolidine (B122466) ring and the phenoxy group.

Conformational analysis, which is crucial for understanding how the molecule might bind to a biological target, can also be investigated using NMR. By analyzing coupling constants and employing computational modeling in conjunction with NMR data, researchers can determine the preferred solution-state conformation of the pyrrolidine ring and the orientation of the 3-bromo-phenoxy substituent.

X-ray Crystallography for Ligand-Target Co-Crystal Structure Determination

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of a molecule. To obtain the crystal structure of this compound, a suitable single crystal of the compound is required. The resulting electron density map reveals the precise spatial arrangement of atoms, bond lengths, and bond angles, definitively confirming its absolute stereochemistry.

In the context of drug discovery, co-crystallization of this compound with its biological target (e.g., a protein) is a critical step. The resulting co-crystal structure provides invaluable insights into the binding mode of the ligand, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to binding affinity and selectivity. This information is instrumental for structure-based drug design and the optimization of lead compounds.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, it is essential to determine the enantiomeric purity of this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for this purpose.

These techniques employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. By analyzing a sample of this compound on a suitable chiral column, a chromatogram with two distinct peaks corresponding to the (S) and (R) enantiomers would be obtained for a racemic mixture. For an enantiomerically pure sample, only one peak should be observed. The enantiomeric excess (ee) can be calculated from the relative peak areas.

Table 2: Illustrative Chiral HPLC Data for a Sample of this compound

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(S)-enantiomer8.599.599.0
(R)-enantiomer10.20.5

Note: This data is hypothetical and represents the expected outcome for a highly pure sample of the (S)-enantiomer.

Biophysical Techniques (e.g., SPR, ITC, DSF) for Investigating Ligand-Protein Interactions

To understand the functional consequences of binding, a suite of biophysical techniques can be employed to characterize the interaction between this compound and its target protein.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding kinetics and affinity of an interaction in real-time. The target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The change in the refractive index upon binding is monitored, providing data on the association (kₐ) and dissociation (kₑ) rate constants, from which the dissociation constant (Kₑ) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding. In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat released or absorbed is measured, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Differential Scanning Fluorimetry (DSF) , also known as the thermal shift assay, assesses the thermal stability of a protein in the presence and absence of a ligand. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). DSF is a high-throughput method often used for screening compound libraries and confirming ligand binding.

Table 3: Representative Biophysical Data for the Interaction of this compound with a Hypothetical Target Protein

TechniqueParameterValue
SPRKₑ (nM)150
ITCKₐ (M⁻¹)6.7 x 10⁶
ITCΔH (kcal/mol)-8.5
ITC-TΔS (kcal/mol)-1.2
DSFΔTₘ (°C)+5.2

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from these techniques.

Future Research Directions and Unaddressed Scientific Questions

Exploration of Novel Therapeutic Areas for (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride Analogues

The substituted pyrrolidine (B122466) ring is a versatile pharmacophore found in drugs targeting a wide array of diseases. researchgate.net Future research should systematically explore the therapeutic potential of analogues of this compound beyond their initial design focus.

Central Nervous System (CNS) Disorders: The lipophilic nature of the bromophenoxy group may facilitate crossing the blood-brain barrier, making CNS disorders a primary area for exploration. Research could focus on synthesizing analogues and screening them for activity against targets implicated in neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease), psychiatric disorders (e.g., depression and schizophrenia), and epilepsy. tandfonline.comosi.lv

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the pyrrolidine scaffold. Future studies could involve developing a library of this compound analogues and evaluating their efficacy against various cancer cell lines. The bromine atom offers a site for further chemical modification, potentially enabling the design of targeted covalent inhibitors or probes for identifying novel anti-cancer targets.

Infectious Diseases: Pyrrolidine derivatives have shown promise as antibacterial, antiviral, and antifungal agents. nih.gov Analogues of the title compound could be investigated for their activity against a broad spectrum of pathogens, including drug-resistant strains.

Inflammatory and Metabolic Diseases: The pyrrolidine core is present in compounds with anti-inflammatory and anti-diabetic properties. researchgate.net Future research could explore the potential of these analogues in modulating inflammatory pathways or metabolic targets.

A summary of potential therapeutic areas for future investigation is presented in Table 1.

Table 1: Potential Therapeutic Areas for this compound Analogues

Therapeutic Area Rationale for Exploration Potential Molecular Targets
Central Nervous System Disorders Lipophilicity may aid in blood-brain barrier penetration. Pyrrolidine is a common scaffold in CNS drugs. Kinases (e.g., LRRK2, GSK-3β), GPCRs (e.g., dopamine (B1211576), serotonin (B10506) receptors), ion channels.
Oncology The pyrrolidine scaffold is a key component of many kinase inhibitors. The bromine atom allows for further functionalization. Tyrosine kinases, serine/threonine kinases, epigenetic targets.
Infectious Diseases Pyrrolidine derivatives have demonstrated broad-spectrum antimicrobial activity. Bacterial cell wall synthesis enzymes, viral proteases, fungal metabolic pathways.

| Inflammatory and Metabolic Diseases | The pyrrolidine ring is a known pharmacophore for anti-inflammatory and anti-diabetic agents. | Cyclooxygenases, lipoxygenases, nuclear receptors (e.g., PPARs). |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Profiling

To fully understand the biological effects of this compound and its analogues, an integrated "omics" approach is essential. These technologies can provide a global view of the molecular changes induced by a compound, offering insights into its mechanism of action, potential off-target effects, and biomarkers of response.

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in response to treatment with these compounds, researchers can identify the signaling pathways that are modulated. This can help to elucidate the mechanism of action and may reveal unexpected therapeutic opportunities. researchgate.net

Proteomics: Proteomic studies can identify the direct protein targets of the compounds and characterize changes in protein expression and post-translational modifications. acs.org Techniques such as chemical proteomics, using a derivatized version of the parent compound as a probe, could be particularly valuable for target deconvolution.

Metabolomics: Metabolomic profiling can reveal how these compounds affect cellular metabolism. This is crucial for understanding both the therapeutic effects and potential toxicities of the drug candidates.

The integration of these multi-omics datasets will be key to building a comprehensive picture of the biological activity of this class of compounds and for the rational design of future analogues with improved efficacy and safety profiles.

Development of Advanced Drug Delivery Systems and Formulations for Preclinical Research

The physicochemical properties of this compound and its analogues will dictate the need for advanced drug delivery systems to ensure optimal exposure in preclinical models.

Nanoparticle-Based Delivery: For CNS applications, formulating the compounds into nanoparticles could enhance their ability to cross the blood-brain barrier. nih.gov Polymeric nanoparticles or lipid-based nanocarriers could be explored to improve brain penetration and provide sustained release. acs.org

Amorphous Solid Dispersions: For oral delivery of poorly soluble analogues, amorphous solid dispersions could be developed to improve dissolution and bioavailability. This involves dispersing the compound in a polymer matrix.

Preclinical Formulations: For early-stage in vivo studies, simple and reproducible formulations are required. This may include solutions in aqueous or co-solvent systems, or suspensions for oral gavage. Careful selection of vehicles is necessary to avoid confounding experimental results. nih.gov

Future research in this area should focus on characterizing the biopharmaceutical properties of lead analogues and developing tailored formulations for the intended route of administration and therapeutic application.

Investigation of Synergistic Effects with Other Investigational Agents

Complex diseases often require combination therapy to achieve a durable therapeutic response. Investigating the synergistic potential of this compound analogues with other investigational or approved drugs is a critical future research direction.

Rationale for Combination Studies: If these compounds are found to act on a specific molecular target, combining them with agents that act on a complementary pathway could lead to enhanced efficacy. For example, in oncology, a kinase inhibitor from this series could be combined with a checkpoint inhibitor or a cytotoxic agent. In neurodegenerative diseases, a compound targeting protein aggregation could be combined with an anti-inflammatory agent. acs.org

Preclinical Models for Synergy Assessment: In vitro studies using cell lines can be used for initial screening of synergistic combinations. Promising combinations can then be advanced to in vivo animal models of the disease.

The systematic investigation of combination therapies will be crucial for positioning these compounds within the existing and future therapeutic landscape.

Methodological Innovations in the Synthesis and Characterization of Pyrrolidine-Based Scaffolds

Advances in synthetic and analytical chemistry will be instrumental in exploring the chemical space around this compound.

Stereoselective Synthesis: The development of novel stereoselective methods for the synthesis of 3-substituted pyrrolidines is an ongoing area of research. mdpi.comnih.gov Innovations that allow for the efficient and scalable synthesis of enantiomerically pure analogues will be essential for thorough structure-activity relationship (SAR) studies. This could involve new catalytic methods or the use of chiral starting materials. mdpi.com

Late-Stage Functionalization: Methodologies that allow for the late-stage functionalization of the pyrrolidine or phenoxy rings would be highly valuable. This would enable the rapid generation of a diverse library of analogues from a common intermediate, accelerating the drug discovery process.

Advanced Characterization Techniques: The unambiguous determination of the stereochemistry and purity of the synthesized compounds is critical. The application of advanced NMR techniques, X-ray crystallography, and chiral chromatography will be essential for the rigorous characterization of these molecules. osi.lv

Future progress in synthetic methodologies will directly impact the ability to explore the therapeutic potential of this and other pyrrolidine-based scaffolds.

This compound serves as a starting point for a multitude of future research directions. While specific data on this compound is limited, its structural features, embedded within the well-established pyrrolidine scaffold, suggest a rich field of inquiry. A multidisciplinary approach that combines medicinal chemistry, advanced biological profiling, formulation science, and pharmacology will be essential to unlock the full therapeutic potential of this class of compounds and to address the unaddressed scientific questions that lie ahead.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.